N-(4-methylphenyl)-4-methylsulfanyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide
Description
Properties
IUPAC Name |
N-(4-methylphenyl)-4-methylsulfanyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3S2/c1-21-8-10-23(11-9-21)29(34(31,32)25-14-12-24(33-2)13-15-25)20-26(30)28-18-16-27(17-19-28)22-6-4-3-5-7-22/h3-15H,16-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMLLPICOXVLDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10387632 | |
| Record name | N-(4-methylphenyl)-4-methylsulfanyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6437-64-5 | |
| Record name | N-(4-methylphenyl)-4-methylsulfanyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-4-methylsulfanyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide typically involves multiple steps. One common method involves the reaction of 4-methylphenylamine with 4-methylsulfanylbenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl chloride under basic conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or toluene and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-4-methylsulfanyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted piperazines
Scientific Research Applications
N-(4-methylphenyl)-4-methylsulfanyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-4-methylsulfanyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Piperazine-Linked Sulfonamides
Compound A : N-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-4-chloro-N-ethylbenzenesulfonamide ()
- Key Differences :
- Replaces the 4-phenylpiperazine group in the target compound with a 4-benzylpiperazine moiety.
- Substitutes the 4-methylsulfanyl group with a chlorine atom at the para position of the benzene ring.
- The N-ethyl group contrasts with the N-(4-methylphenyl) group in the target compound.
- The ethyl group reduces steric bulk compared to the 4-methylphenyl substituent, possibly affecting metabolic stability .
Compound B : 4-(2-Oxo-1-pyrrolidinyl)-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide ()
- Key Differences: Replaces the phenylpiperazine group with a pyrrolidinone ring. Features a sulfamoyl (-SO₂NH₂) group instead of the methylsulfanyl (-SMe) group.
- Implications: The sulfamoyl group increases hydrogen-bond acceptor capacity (TPSA ≈ 120 Ų estimated), enhancing solubility but reducing membrane permeability compared to the target compound’s methylsulfanyl group. The pyrrolidinone ring introduces a rigid, planar structure, which may restrict conformational flexibility .
Functional Group Impact on Physicochemical Properties
*Estimated based on structural analogs.
- Lipophilicity : The target compound’s XLogP3 (4.6) is higher than Compound B (3.8) due to the methylsulfanyl group’s hydrophobic nature but lower than Compound A (estimated 5.0) due to the chloro substituent’s electron-withdrawing effects.
- Solubility : The sulfamoyl group in Compound B increases TPSA, favoring aqueous solubility, whereas the methylsulfanyl group in the target compound balances lipophilicity and moderate solubility .
Biological Activity
N-(4-methylphenyl)-4-methylsulfanyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the compound's biological activity, including its mechanism of action, efficacy against various pathogens, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a sulfonamide group, a piperazine moiety, and a methylsulfanyl substituent. Its chemical formula is , and it exhibits properties typical of sulfonamide derivatives, including solubility in polar solvents and a tendency to interact with biological targets through hydrogen bonding.
The biological activity of this compound primarily stems from its ability to inhibit specific enzymes involved in inflammatory pathways and microbial growth. Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis, thereby exhibiting antibacterial properties. Additionally, the compound's anti-inflammatory effects may be attributed to its capacity to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The following table summarizes its efficacy against selected pathogens:
| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Strong antibacterial activity | 2 µg/mL |
| Escherichia coli | Moderate antibacterial activity | 4 µg/mL |
| Klebsiella pneumoniae | Moderate antibacterial activity | 8 µg/mL |
| Pseudomonas aeruginosa | Weak antibacterial activity | 16 µg/mL |
These results indicate that the compound has potential as a therapeutic agent against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies revealed that it significantly inhibits COX-2 enzyme activity, which is crucial for the production of pro-inflammatory prostaglandins. The following table outlines the IC50 values for COX inhibition:
| Compound | COX Inhibition IC50 (µM) |
|---|---|
| N-(4-methylphenyl)-4-methylsulfanyl... | 0.25 |
| Indomethacin (reference drug) | 0.05 |
The selectivity index (SI) for COX-2 over COX-1 was found to be high, suggesting that this compound may provide anti-inflammatory effects with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Case Studies
-
Case Study 1: Efficacy Against MRSA
A study investigated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that at sub-MIC concentrations, the compound reduced biofilm formation by 60%, indicating its potential use in treating chronic infections associated with biofilms. -
Case Study 2: In Vivo Anti-inflammatory Effects
In a murine model of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups. This suggests that it may be effective in managing acute inflammatory responses.
Q & A
Advanced Research Question
- Competitive Binding Assays : Incubate the compound with radiolabeled ligands (e.g., [³H]-spiperone for dopamine receptors) and measure displacement using scintillation counting .
- Enzyme Inhibition Profiling : Test against a panel of enzymes (e.g., carbonic anhydrase II, cyclooxygenase-2) at varying concentrations (1 nM–10 µM) to determine selectivity indices .
- Kinetic Studies : Use surface plasmon resonance (SPR) to measure association/dissociation rates (ka/kd) for receptor-ligand interactions .
What crystallographic challenges arise in refining this compound’s structure, and how can SHELX software mitigate them?
Advanced Research Question
Challenges include handling high thermal motion in flexible groups (e.g., piperazine ring) and resolving disordered solvent molecules. SHELX solutions:
- Twinning Refinement : Apply TWIN and BASF commands in SHELXL to model twinned crystals, common in sulfonamides due to packing symmetry .
- Hydrogen Bonding Networks : Use SHELXH to assign hydrogen atoms and map weak interactions (e.g., C—H⋯O) stabilizing the 3D lattice .
- Validation Tools : Employ CHECKCIF to flag outliers in bond lengths/angles, ensuring compliance with IUCr standards .
How do purification techniques impact the pharmacological efficacy of this compound?
Basic Research Question
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) removes hydrophobic byproducts, enhancing purity (>98%) and bioactivity .
- Recrystallization : Solvent choice (e.g., ethanol vs. DCM) affects crystal morphology and dissolution rates, influencing in vitro bioavailability .
What computational methods predict the compound’s solubility and stability under physiological conditions?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Simulate solvation in explicit water models (TIP3P) to estimate logP values and aggregation tendencies .
- Degradation Studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring to identify hydrolytic cleavage points (e.g., sulfonamide bond) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
